1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro and methoxy groups attached to phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea typically involves the reaction of appropriate chloro and methoxy substituted phenyl isocyanates with suitable amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea can be compared with other similar compounds such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2-chlorophenyl)urea: This compound lacks the additional methoxyethyl group, which may affect its chemical and biological properties.
1-(2-Chlorophenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea: The absence of the 5-chloro-2-methoxyphenyl group may result in different reactivity and applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-15-8-7-11(18)9-14(15)21-17(22)20-10-16(24-2)12-5-3-4-6-13(12)19/h3-9,16H,10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSUBXDSXPORFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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